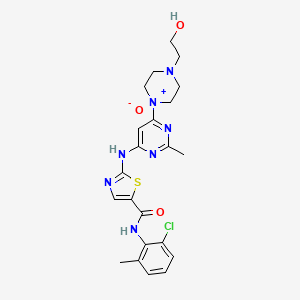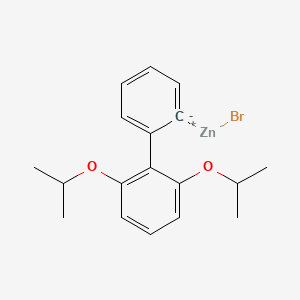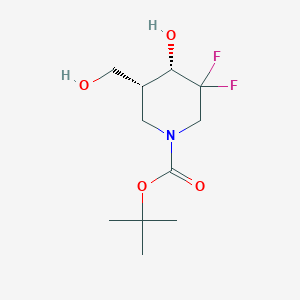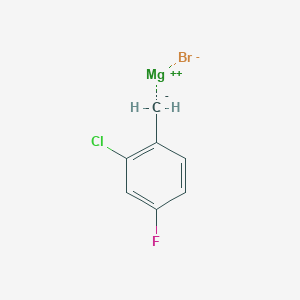
2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to introduce the 2-chloro-4-fluorobenzyl group into molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-fluorobenzylmagnesium bromide typically involves the reaction of 2-chloro-4-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction:
2-chloro-4-fluorobenzyl bromide+Mg→2-chloro-4-fluorobenzylmagnesium bromide
Conditions:
- Solvent: Anhydrous ether
- Temperature: Room temperature to reflux
- Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 2-chloro-4-fluorobenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Substituted Aromatics: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-chloro-4-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility:
Organic Synthesis: Used to introduce the 2-chloro-4-fluorobenzyl group into complex molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Agricultural Chemistry: Involved in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism by which 2-chloro-4-fluorobenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Carbonyl Compounds: The carbonyl carbon is the primary target for nucleophilic addition.
Halides and Leaving Groups: Targets for nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
2-chlorobenzylmagnesium Bromide: Similar structure but lacks the fluorine atom, affecting its reactivity and selectivity.
4-fluorobenzylmagnesium Bromide: Lacks the chlorine atom, which can influence the electronic properties and reactivity.
Uniqueness
2-chloro-4-fluorobenzylmagnesium bromide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can significantly influence the compound’s reactivity, making it more selective and versatile in various synthetic applications.
Propriétés
Formule moléculaire |
C7H5BrClFMg |
|---|---|
Poids moléculaire |
247.77 g/mol |
Nom IUPAC |
magnesium;2-chloro-4-fluoro-1-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KLXIMDKJKQTEBP-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


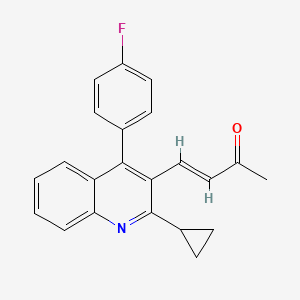

![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
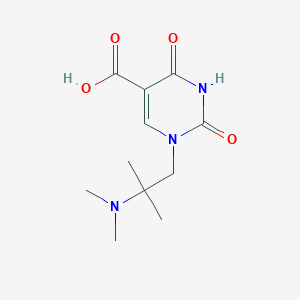
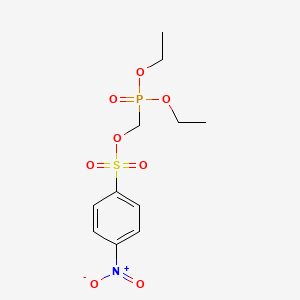

![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
